Morpholin-3-one

Hydrolytic stability Metabolite identification Drug conjugate design

Morpholin-3-one (CAS 109-11-5, synonym: 3-morpholinone, 3-ketomorpholine) is a six-membered saturated heterocyclic compound bearing both an ether oxygen and a secondary amide (lactam) carbonyl within the ring, with molecular formula C₄H₇NO₂ and molecular weight 101.10 g/mol. At ambient temperature, it is a white to almost-white crystalline solid with a melting point range of 103–107 °C and a boiling point of 313 °C at 760 mmHg.

Molecular Formula C4H7NO2
Molecular Weight 101.1 g/mol
CAS No. 109-11-5
Cat. No. B089469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholin-3-one
CAS109-11-5
Molecular FormulaC4H7NO2
Molecular Weight101.1 g/mol
Structural Identifiers
SMILESC1COCC(=O)N1
InChIInChI=1S/C4H7NO2/c6-4-3-7-2-1-5-4/h1-3H2,(H,5,6)
InChIKeyVSEAAEQOQBMPQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Morpholin-3-one (CAS 109-11-5): Physicochemical Baseline and Procurement-Relevant Specifications for the Six-Membered Heterocyclic Lactam


Morpholin-3-one (CAS 109-11-5, synonym: 3-morpholinone, 3-ketomorpholine) is a six-membered saturated heterocyclic compound bearing both an ether oxygen and a secondary amide (lactam) carbonyl within the ring, with molecular formula C₄H₇NO₂ and molecular weight 101.10 g/mol [1]. At ambient temperature, it is a white to almost-white crystalline solid with a melting point range of 103–107 °C and a boiling point of 313 °C at 760 mmHg . Its predicted pKa is 14.37 ± 0.20, and it is soluble in methanol, with a predicted LogP of −0.54, indicating moderate hydrophilicity . Commercially, morpholin-3-one is routinely supplied at ≥98% purity by GC from major vendors including TCI, Thermo Scientific (Acros), and Bidepharm, with some suppliers offering 99% (GC) material .

Why Morpholin-3-one Cannot Be Replaced by Morpholine, Morpholin-2-one, or Piperazin-2-one in Demanding Synthetic and Pharmacological Applications


Although morpholin-3-one shares the morpholine ring scaffold with morpholine and the lactam carbonyl motif with morpholin-2-one and piperazin-2-one, these compounds are not interchangeable in procurement or synthetic design. The 3-oxo substitution pattern determines fundamentally different hydrolytic stability [1], genotoxicological profile [2], regiochemical reactivity [3], and physical handling properties . Morpholine itself is a volatile liquid (mp −5 °C) with a conjugate acid pKa of 8.36, whereas morpholin-3-one is a crystalline solid with a dramatically higher predicted pKa of 14.37, reflecting the electronic influence of the amide carbonyl . Morpholin-2-one, the regioisomeric lactone, undergoes spontaneous hydrolysis to a hydroxy acid under basic conditions, while the morpholin-3-one amide remains intact [1]. Piperazin-2-one, though also a six-membered lactam, yields complex isomeric mixtures under phosphonate-forming conditions where morpholin-3-one gives a single clean bisphosphonate product [3]. These are not subtle distinctions—they represent irreversible divergence in chemical fate that directly impacts synthetic route design, impurity profiles, and safety qualification. The quantitative evidence below substantiates why substitution carries material risk.

Product-Specific Quantitative Differentiation Evidence: Morpholin-3-one Versus Closest Structural Analogs


Hydrolytic Stability Advantage of the Morpholin-3-one Amide Over the Morpholin-2-one Lactone Under Basic Conditions

In a direct comparative study of pholcodine metabolites, Gore et al. (1996) demonstrated that the morpholin-3-one (amide) derivative remained structurally intact under the basic coupling conditions used to conjugate it to morphine, whereas the corresponding morpholin-2-one (lactone) system—synthesized and tested in parallel—underwent spontaneous hydrolysis of its lactone group upon standing to yield a ring-opened hydroxy acid derivative [1]. This is not a difference in degree but in kind: the lactone is chemically unstable under conditions where the amide is fully competent.

Hydrolytic stability Metabolite identification Drug conjugate design

Genotoxicological Inactivity of Morpholin-3-one Contrasted with DNA-Repair-Inducing N-Substituted Morpholines in Rat Hepatocyte Primary Culture Assay

Conaway et al. (1984) directly compared morpholine, 3-morpholinone, and several N-substituted morpholines in the rat hepatocyte primary culture/DNA repair assay—a sensitive indicator of genotoxic potential. 3-Morpholinone was inactive across the entire non-toxic dose range tested (0.001–10 mg/mL), whereas the structurally related N-hydroxyethylmorpholine induced DNA repair at 1–5 mg/mL [1]. Morpholine itself was also inactive, but the key finding is that introduction of the 3-oxo substituent does not introduce genotoxicity, unlike certain N-alkyl substituents.

Genotoxicity DNA repair Safety qualification

Superior Regiochemical Fidelity of Morpholin-3-one in Phosphonate Formation Versus Piperazin-2-one Isomeric Mixtures

Argüello-Velasco et al. (2019) compared the reactivity of morpholin-3-one, thiomorpholin-3-one, and piperazin-2-one with triethyl phosphite prompted by phosphoryl chloride. Morpholin-3-one and thiomorpholin-3-one both reacted cleanly to give the corresponding 1,1-bisphosphonates as single products. In contrast, piperazin-2-one—the nitrogen analogue of morpholin-3-one—yielded a mixture of cis- and trans-piperazine-2,3-diyl-bisphosphonates rather than a single product [1]. This demonstrates that the oxygen heteroatom in morpholin-3-one imparts a decisive regiochemical directing effect absent in the piperazine congener.

Phosphonate synthesis Regioselectivity Medicinal chemistry building blocks

Improved Large-Scale Synthetic Yield of Morpholin-3-one: 94.6% via Deprotection Route Versus 52% via Classical Cyclization

Two documented synthetic routes to morpholin-3-one illustrate a substantial yield differential. The classical approach—cyclization of 2-aminoethanol with ethyl chloroacetate in the presence of sodium ethoxide followed by recrystallization—delivers 3-morpholinone in 52% yield . A more recent patent method (CN109422703, Zhejiang Jingxin Pharmaceutical) employing a deprotection strategy with trifluoroacetic acid in toluene under reflux achieves 94.6% yield on multi-kilogram scale, producing white needle crystals after recrystallization from methyl tert-butyl ether . This represents a 1.82-fold yield improvement.

Process chemistry Synthetic yield Scalability

Physicochemical Handling Differentiation: Crystalline Solid Morpholin-3-one Versus Liquid Morpholine for Precise Weighing and Storage

Morpholin-3-one is a crystalline solid at ambient temperature with a melting point of 103–107 °C, whereas its parent compound morpholine is a liquid with a melting point of approximately −5 °C and a boiling point of 129 °C . This physical state difference has practical consequences: morpholin-3-one can be accurately weighed as a powder on an analytical balance with no volatility loss, while morpholine requires handling as a volatile, hygroscopic liquid with a vapor pressure of approximately 6 mmHg at 20 °C . For reactions requiring stoichiometric precision, the solid form eliminates weighing errors associated with volatile liquid reagents.

Physical form Laboratory handling Storage stability

Established Industrial Role as the Irreplaceable Key Intermediate in Rivaroxaban (Xarelto) Synthesis

4-(4-Aminophenyl)morpholin-3-one—synthesized directly from morpholin-3-one—is the unequivocal key intermediate in the industrial synthesis of rivaroxaban (Bayer's Xarelto), a blockbuster oral Factor Xa anticoagulant with multi-billion-dollar annual sales . No alternative heterocyclic scaffold has been reported to substitute for the morpholin-3-one core in the approved rivaroxaban synthetic route. The oxidation of 4-(4-nitrophenyl)morpholine to 4-(4-nitrophenyl)morpholin-3-one using inexpensive sodium chlorite has been optimized as a facile, economically efficient process not requiring column chromatography, and the subsequent iron(III)-catalyzed reduction with aqueous hydrazine yields the key amine intermediate without high-cost reagents . An optimized rivaroxaban synthesis route using this morpholin-3-one-derived intermediate has achieved a final product yield of 96.86% [1].

Pharmaceutical intermediate Rivaroxaban Factor Xa inhibitor

High-Confidence Application Scenarios for Morpholin-3-one Derived from Quantitative Differentiation Evidence


Rivaroxaban (Xarelto) Generic API Manufacturing: Morpholin-3-one as the Non-Substitutable Key Intermediate

Morpholin-3-one is the essential starting material for 4-(4-aminophenyl)morpholin-3-one, the key intermediate in all major rivaroxaban synthetic routes . The optimized oxidation of 4-(4-nitrophenyl)morpholine using sodium chlorite delivers this intermediate without column chromatography, and the final rivaroxaban product can be obtained in 96.86% yield from this morpholin-3-one-derived building block . No alternative heterocycle (morpholin-2-one, piperazinone, thiomorpholinone) is used in any approved rivaroxaban manufacturing process. Suppliers providing morpholin-3-one at ≥98% GC purity with documented melting point (103–107 °C) and absence of genotoxic N-substituted morpholine impurities should be prioritized for GMP intermediate qualification [1].

Medicinal Chemistry Fragment-Based Drug Discovery: Morpholin-3-one as a Hydrolytically Stable Amide Scaffold for Kinase and Protease Inhibitor Design

Morpholin-3-one serves as a fragment molecule for scaffold elaboration in drug discovery programs, particularly where hydrolytic stability under physiological and basic conditions is required . Unlike the morpholin-2-one lactone, which undergoes spontaneous hydrolysis to a hydroxy acid under basic conditions, the morpholin-3-one amide remains intact . Recent medicinal chemistry applications include morpholin-3-one derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors for PET tracer development, where eleven novel derivatives were designed and synthesized, with compound [¹¹C]7 progressing to in vivo brain imaging studies demonstrating improved kinetic profile and target engagement [1]. The scaffold is also amenable to N-arylation via copper-catalyzed C–N coupling, enabling rapid diversification for structure-activity relationship studies [2].

Organophosphorus Building Block Synthesis: Clean Bisphosphonate Formation from Morpholin-3-one Without Isomeric Contamination

For research groups synthesizing heterocyclic α-aminophosphonates or bisphosphonates as enzyme inhibitor candidates, morpholin-3-one offers a decisive advantage over piperazin-2-one: under identical reaction conditions with triethyl phosphite and phosphoryl chloride, morpholin-3-one yields a single 1,1-bisphosphonate product, whereas piperazin-2-one produces an isomeric mixture of cis- and trans-piperazine-2,3-diyl-bisphosphonates requiring chromatographic separation . This regiochemical fidelity is attributed to the oxygen heteroatom's electronic directing effect. The clean product profile simplifies purification and improves isolated yield, making morpholin-3-one the preferred six-membered lactam substrate for phosphonate library synthesis.

Genotoxicity-Conscious Pharmaceutical Intermediate Selection: Morpholin-3-one Offers a Documented Inactive Profile in Hepatocyte DNA Repair Assay

When qualifying a morpholine-family building block for pharmaceutical process development where genotoxic impurity (GTI) control is paramount, morpholin-3-one's documented inactivity in the rat hepatocyte primary culture/DNA repair assay (inactive at 0.001–10 mg/mL) provides a favorable starting point for the impurity risk assessment . This contrasts with N-hydroxyethylmorpholine, which induced DNA repair at 1–5 mg/mL in the same assay . The study concluded that genotoxicity of substituted morpholines is a function of the substituent moiety rather than the morpholine scaffold itself, meaning the 3-oxo substitution pattern does not introduce a genotoxic liability . For CDMO and CRO teams performing ICH M7-compliant impurity assessments, this peer-reviewed toxicology data reduces the burden of Ames testing for morpholin-3-one-related impurities that retain the 3-oxomorpholine core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Morpholin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.